4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO4S and a molecular weight of 372.23 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a benzenesulfonamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfonic acids and reduced sulfonamides.
Scientific Research Applications
4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: This compound shares the 4-bromo and 2,5-dimethoxy substituents but differs in the presence of an ethylamine group instead of a benzenesulfonamide moiety.
4-bromo-2,5-dimethoxybenzaldehyde: This compound also shares the 4-bromo and 2,5-dimethoxy substituents but has an aldehyde group instead of a benzenesulfonamide moiety.
Uniqueness
4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide is unique due to its combination of a bromine atom, methoxy groups, and a benzenesulfonamide moiety. This unique structure allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDFKTXFLEVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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